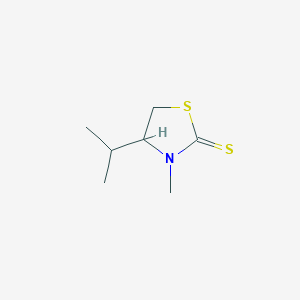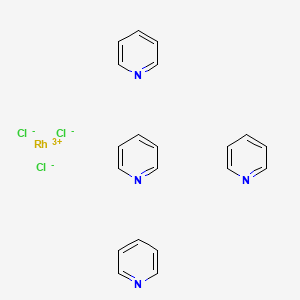
Rhodium(1+), dichlorotetrakis(pyridine)-, chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichlorotetrakis(pyridine)rhodium chloride is a coordination complex with the chemical formula [RhCl₂(pyridine)₄]Cl. This compound is known for its distinctive yellow solid appearance and is commonly used in various chemical and industrial applications. It is a chloride salt of rhodium, coordinated with pyridine ligands, and is notable for its stability and reactivity in different chemical environments .
准备方法
Synthetic Routes and Reaction Conditions
Dichlorotetrakis(pyridine)rhodium chloride is typically synthesized by heating rhodium trichloride with an excess of pyridine in the presence of a catalytic amount of a reductant. The reaction is carried out in an aqueous medium, and the product initially crystallizes as a tetrahydrate. Upon vacuum drying at 100°C, the tetrahydrate converts to the monohydrate .
Industrial Production Methods
In industrial settings, the production of dichlorotetrakis(pyridine)rhodium chloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for heating, mixing, and crystallization helps in achieving consistent quality .
化学反应分析
Types of Reactions
Dichlorotetrakis(pyridine)rhodium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhodium complexes.
Reduction: It can be reduced to lower oxidation state rhodium species.
Substitution: The pyridine ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions often involve other nitrogen-containing ligands or phosphines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhodium(IV) complexes, while reduction can produce rhodium(I) species. Substitution reactions result in new coordination complexes with different ligands .
科学研究应用
Dichlorotetrakis(pyridine)rhodium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including hydrogenation and hydroformylation.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA.
Industry: It is used in the production of fine chemicals and as a precursor for other rhodium-based catalysts
作用机制
The mechanism of action of dichlorotetrakis(pyridine)rhodium chloride involves its ability to coordinate with various substrates through its rhodium center. The pyridine ligands can be displaced by other molecules, allowing the rhodium to interact with different chemical species. This coordination ability is crucial for its catalytic activity and potential biological effects .
相似化合物的比较
Similar Compounds
Trichlorotris(pyridine)rhodium chloride: Another rhodium-pyridine complex with different stoichiometry.
Bis(triphenylphosphine)rhodium carbonyl chloride: A rhodium complex with phosphine ligands.
Pentamethylcyclopentadienylrhodium chloride dimer: A rhodium complex with cyclopentadienyl ligands.
Uniqueness
Dichlorotetrakis(pyridine)rhodium chloride is unique due to its specific coordination environment and stability. The presence of four pyridine ligands provides a distinct electronic and steric environment, making it suitable for specific catalytic and research applications .
属性
CAS 编号 |
14077-03-3 |
|---|---|
分子式 |
C20H20Cl3N4Rh |
分子量 |
525.7 g/mol |
IUPAC 名称 |
pyridine;rhodium(3+);trichloride |
InChI |
InChI=1S/4C5H5N.3ClH.Rh/c4*1-2-4-6-5-3-1;;;;/h4*1-5H;3*1H;/q;;;;;;;+3/p-3 |
InChI 键 |
SIIBZAPGWNBRSK-UHFFFAOYSA-K |
规范 SMILES |
C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.[Cl-].[Cl-].[Cl-].[Rh+3] |
相关CAS编号 |
14077-03-3 14077-30-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


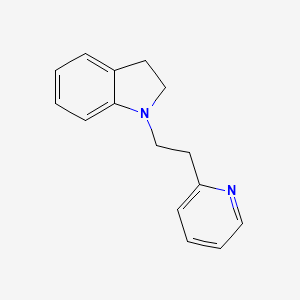
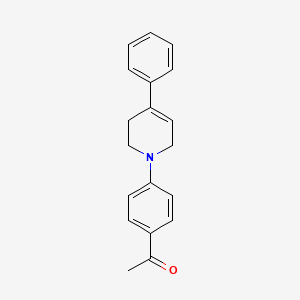
![aziridin-1-yl-[3,5-bis(aziridine-1-carbonyl)phenyl]methanone](/img/structure/B13738672.png)
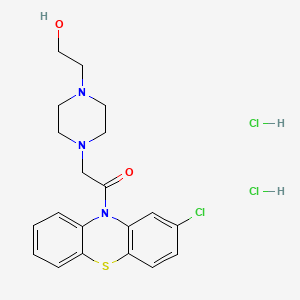

![2-[4-(2,5-dicarboxyphenyl)phenyl]terephthalic acid](/img/structure/B13738688.png)

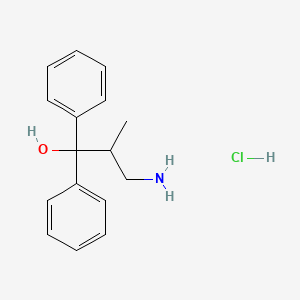
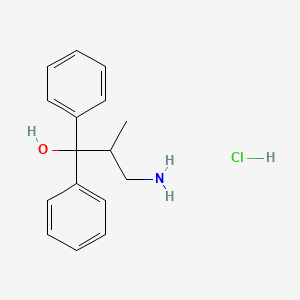
![o-Ethyl o-methyl o-[3-methyl-4-(methylsulfanyl)phenyl] phosphorothioate](/img/structure/B13738722.png)
![Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, ethyl sulfate](/img/structure/B13738725.png)

